molecular formula C32H52O4 B13822084 (2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester

(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester

Cat. No.: B13822084
M. Wt: 500.8 g/mol
InChI Key: ANCMAMDWGUIQTE-PROZZQCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester is a pentacyclic triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester typically involves the esterification of oleanolic acid. One common method is to react oleanolic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored until the desired ester is formed, which is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve the extraction of oleanolic acid from plant sources, followed by its chemical modification. The extraction process often includes solvent extraction, followed by purification steps such as distillation and crystallization . The esterification process is then scaled up using industrial reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2alpha,3beta)-2,3-Dihydroxy-olean-12-en-28-oic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or carbonylated derivatives, while reduction can yield more saturated triterpenoids .

Properties

Molecular Formula

C32H52O4

Molecular Weight

500.8 g/mol

IUPAC Name

ethyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C32H52O4/c1-9-36-26(35)32-16-14-27(2,3)18-21(32)20-10-11-24-29(6)19-22(33)25(34)28(4,5)23(29)12-13-31(24,8)30(20,7)15-17-32/h10,21-25,33-34H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1

InChI Key

ANCMAMDWGUIQTE-PROZZQCMSA-N

Isomeric SMILES

CCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]1CC(CC2)(C)C)C

Canonical SMILES

CCOC(=O)C12CCC(CC1C3=CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)(C)C

Origin of Product

United States

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